N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. For instance, the synthesis might involve the reaction of 4-methoxyphenyl ethylamine with thiosemicarbazide, followed by cyclization to form the thiadiazole ring, and subsequent coupling with 2-methylpropanamido benzoyl chloride under controlled conditions .
Chemical Reactions Analysis
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in cell proliferation and survival. For instance, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-METHYLPROPANAMIDO)BENZAMIDE can be compared with other thiadiazole derivatives, such as:
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide: This compound also exhibits anticancer properties but differs in its substituent groups, which can affect its potency and selectivity.
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C22H24N4O3S/c1-14(2)20(27)23-17-9-7-16(8-10-17)21(28)24-22-26-25-19(30-22)13-6-15-4-11-18(29-3)12-5-15/h4-5,7-12,14H,6,13H2,1-3H3,(H,23,27)(H,24,26,28) |
InChI Key |
VTXCOBKDFVAWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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